An In-depth Technical Guide to 1,1,3,3-Tetraethoxypropane: Chemical Properties and Structure
An In-depth Technical Guide to 1,1,3,3-Tetraethoxypropane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetraethoxypropane, also known as malonaldehyde bis(diethyl acetal), is a versatile organic compound with significant applications in chemical synthesis.[1] It serves as a stable precursor to malondialdehyde, a key building block in the synthesis of a wide range of heterocyclic compounds and polymethine dyes.[1] This guide provides a comprehensive overview of its chemical properties, structure, and synthetic applications, with a focus on data relevant to research and development.
Chemical Structure and Identifiers
1,1,3,3-Tetraethoxypropane is a dialkoxy alkane, specifically a tetra-substituted propane (B168953) derivative. The structure features two acetal (B89532) functional groups.
Caption: Ball-and-stick model of 1,1,3,3-Tetraethoxypropane.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1,1,3,3-Tetraethoxypropane |
| Synonyms | Malonaldehyde bis(diethyl acetal), Malonaldehyde tetraethyl acetal |
| CAS Number | 122-31-6[2] |
| Molecular Formula | C₁₁H₂₄O₄[3] |
| SMILES | CCOC(CC(OCC)OCC)OCC[2] |
| InChI | 1S/C11H24O4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h10-11H,5-9H2,1-4H3[2] |
Physicochemical Properties
1,1,3,3-Tetraethoxypropane is a colorless to pale yellow liquid under standard conditions.[1][3] It is characterized by its insolubility in water and its combustible nature.[2][3]
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 220.31 g/mol [2][4] |
| Density | 0.919 g/mL at 25 °C[2] |
| Boiling Point | 220 °C at 760 mmHg[2][3] |
| Melting Point | -90 °C[5] |
| Refractive Index (n20/D) | 1.411[2] |
| Flash Point | 88 °C (closed cup)[2][5] |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C[3] |
| Solubility | Insoluble in water[3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1,1,3,3-Tetraethoxypropane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides characteristic signals for the ethoxy and propane backbone protons.
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Infrared (IR) Spectroscopy: The IR spectrum displays prominent C-O and C-H stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum can be used to confirm the molecular weight and fragmentation pattern of the molecule.
While specific spectra are not provided here, they are available in public databases such as the NIST WebBook and PubChem.[6][7]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of 1,1,3,3-Tetraethoxypropane are not extensively available in peer-reviewed journals but are mentioned in patent literature. The most common industrial method involves the reaction of ethyl orthoformate and ethyl vinyl ether.
General Synthesis Outline:
A general industrial synthesis approach involves the acid-catalyzed reaction of ethyl orthoformate with ethyl vinyl ether.
Caption: Generalized workflow for the synthesis of 1,1,3,3-Tetraethoxypropane.
Applications in Synthesis
1,1,3,3-Tetraethoxypropane is a valuable reagent primarily used as a synthetic equivalent of malondialdehyde. Its acetal groups protect the reactive aldehyde functionalities, allowing for controlled reactions.
Synthesis of Pyrimidines
1,1,3,3-Tetraethoxypropane is a key precursor for the synthesis of pyrimidine (B1678525) derivatives, which are core structures in many pharmaceuticals. The synthesis involves the in-situ generation of malondialdehyde, which then undergoes condensation with a urea (B33335) or amidine derivative.
Caption: Reaction pathway for the synthesis of pyrimidines.
Synthesis of Polymethine Dyes
Polymethine dyes are characterized by a series of conjugated double bonds and are used in various applications, including as sensitizers in photography and in laser technology. 1,1,3,3-Tetraethoxypropane can serve as a source for the central methine bridge in these dyes. The synthesis typically involves the condensation of the in-situ generated malondialdehyde with two equivalents of a heterocyclic compound containing an active methyl or methylene (B1212753) group.
Caption: Reaction pathway for the synthesis of polymethine dyes.
Safety Information
1,1,3,3-Tetraethoxypropane is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2][5] It is a combustible liquid and should be handled with appropriate personal protective equipment, including gloves and eye protection.[2] It should be stored in a cool, well-ventilated area.
Conclusion
1,1,3,3-Tetraethoxypropane is a valuable and versatile reagent in organic synthesis, particularly for the construction of heterocyclic systems and polymethine dyes. Its role as a stable and easy-to-handle precursor for malondialdehyde makes it an important tool for researchers and professionals in drug development and materials science. A thorough understanding of its chemical properties and reactivity is essential for its effective application in the laboratory and in industrial processes.
References
- 1. Synthesis of malondialdehyde-1-2H and malondialdehyde-1,3-2H2 [inis.iaea.org]
- 2. 1,1,3,3-Tetraethoxypropane | C11H24O4 | CID 67147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,3,3-Tetramethoxypropane(102-52-3) IR Spectrum [chemicalbook.com]
- 4. 1,1,3,3-Tetramethoxypropane(102-52-3) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Defining a Polymethine Dye for Fluorescence Anisotropy Applications in the Near-Infrared Spectral Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
